Ethyl 3-(propylamino)-3-sulfanylidenepropanoate
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Overview
Description
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is an organic compound with a unique structure that includes an ester functional group, an amino group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(propylamino)-3-sulfanylidenepropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between ethyl 3-mercaptopropanoate and propylamine can yield the desired compound. The reaction conditions often include heating the reactants in the presence of a catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(propylamino)-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the amino group may interact with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(propylamino)propanoate: Similar structure but lacks the sulfanylidene group.
Propylamine: Contains the amino group but lacks the ester and sulfanylidene groups.
Ethyl acetate: Contains the ester group but lacks the amino and sulfanylidene groups.
Uniqueness
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
57005-81-9 |
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Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
ethyl 3-(propylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-3-5-9-7(12)6-8(10)11-4-2/h3-6H2,1-2H3,(H,9,12) |
InChI Key |
GOCZLOHDJFNNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)CC(=O)OCC |
Origin of Product |
United States |
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